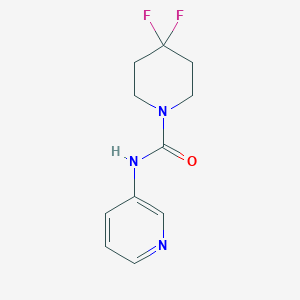

4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide

CAS No.: 2380140-82-7

Cat. No.: VC5440117

Molecular Formula: C11H13F2N3O

Molecular Weight: 241.242

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2380140-82-7 |

|---|---|

| Molecular Formula | C11H13F2N3O |

| Molecular Weight | 241.242 |

| IUPAC Name | 4,4-difluoro-N-pyridin-3-ylpiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C11H13F2N3O/c12-11(13)3-6-16(7-4-11)10(17)15-9-2-1-5-14-8-9/h1-2,5,8H,3-4,6-7H2,(H,15,17) |

| Standard InChI Key | JRRMPXSBWSMAIU-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1(F)F)C(=O)NC2=CN=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with two fluorine atoms at the 4-position (Figure 1). The carboxamide group at the 1-position is linked to a pyridin-3-yl substituent, introducing both hydrogen-bonding capacity and aromatic π-stacking potential.

Molecular Formula: CHFNO

Molecular Weight: 263.23 g/mol

Key Functional Groups:

-

4,4-Difluoropiperidine core

-

Carboxamide linkage

-

Pyridin-3-yl aromatic system

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| logP (Partition Coefficient) | 1.52 (estimated) | |

| Hydrogen Bond Donors | 2 (amide NH, pyridine N) | |

| Hydrogen Bond Acceptors | 4 (amide O, pyridine N) | |

| Polar Surface Area | 62.8 Ų |

The fluorine atoms enhance metabolic stability and membrane permeability, while the pyridine ring contributes to solubility in polar solvents .

Synthetic Routes

Key Synthetic Strategies

The synthesis typically involves two stages: (1) fluorination of the piperidine ring and (2) carboxamide formation.

Fluorination of Piperidine

4,4-Difluoropiperidine intermediates are synthesized via fluorination of piperidin-4-one derivatives using diethylaminosulfur trifluoride (DAST) or related reagents . For example:

This step achieves >80% yield under anhydrous conditions.

Carboxamide Formation

The carboxamide is introduced via coupling reactions:

-

Activation: 4,4-Difluoropiperidine-1-carbonyl chloride is generated using phosgene or thionyl chloride.

-

Nucleophilic Substitution: Reaction with 3-aminopyridine in the presence of a base (e.g., triethylamine):

Biological Activity and Mechanisms

Receptor Interactions

Structural analogs of 4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide exhibit affinity for:

-

NMDA Receptors: Fluorinated piperidines modulate NR2B subunits, implicated in neuropathic pain and depression .

-

Cannabinoid CB1 Receptors: Piperidine carboxamides act as antagonists, influencing appetite and pain pathways .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (logP = 1.52) makes it a candidate for:

Oncology

Fluorinated piperidines are explored for:

Comparative Analysis with Analogues

The pyridin-3-yl variant shows enhanced solubility but reduced logP compared to chlorophenyl analogues .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume